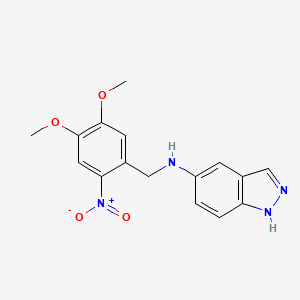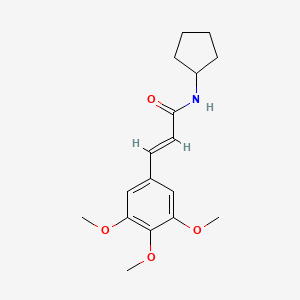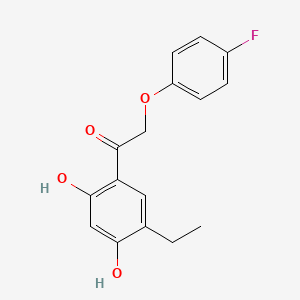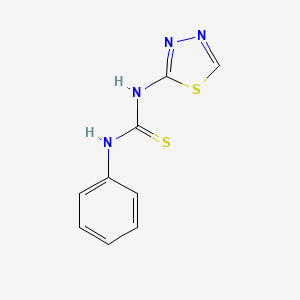![molecular formula C18H18Cl2N2O B5725021 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide involves the inhibition of several enzymes and proteins involved in the inflammatory response, such as COX-2 and NF-κB. By inhibiting these enzymes and proteins, this compound reduces the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has been shown to activate the caspase-3 pathway, which is involved in the induction of apoptosis. Additionally, this compound inhibits the replication of viruses by interfering with viral entry, replication, and release.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound inhibits the replication of viruses by interfering with viral entry, replication, and release.
实验室实验的优点和局限性
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yield and purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays. Additionally, the compound has poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the evaluation of this compound in animal models of inflammation, cancer, and viral infections. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new delivery systems for this compound to improve its solubility and bioavailability should be investigated.
合成方法
The synthesis method of 2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide involves the reaction of 2,5-dichlorobenzoic acid with piperidine and 2-aminophenyl benzamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain this compound in high yield and purity.
科学研究应用
2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has been shown to inhibit the activity of several enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This compound has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and influenza A virus.
属性
IUPAC Name |
2,5-dichloro-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-13-8-9-15(20)14(12-13)18(23)21-16-6-2-3-7-17(16)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGSAZMJURIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)





![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)

![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)

![3-[(2-chlorobenzyl)thio]-5-cyclohexyl-4-ethyl-4H-1,2,4-triazole](/img/structure/B5725033.png)
